
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyrrole ring substituted with two methyl groups and an aniline moiety substituted with a trifluoromethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 2,5-dimethylpyrrole with 2-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a copper or iron-catalyzed aerobic oxidative carboamination of sp3C–H bonds . This process utilizes simple and readily available starting materials and features inexpensive metal catalysts (copper or iron) and a green oxidant (O2).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different aniline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Copper or iron catalysts and molecular oxygen (O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include substituted quinoxalines, reduced aniline derivatives, and various substituted anilines depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the pyrrole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of target proteins and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(trifluoromethyl)aniline: Lacks the pyrrole ring, resulting in different chemical properties.
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: Lacks the trifluoromethyl group, affecting its reactivity and applications.
4-(1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline: Lacks the methyl groups on the pyrrole ring, influencing its steric and electronic properties.
Uniqueness
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl group and the dimethyl-substituted pyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H13F3N2 |
|---|---|
Molekulargewicht |
254.25 g/mol |
IUPAC-Name |
4-(2,5-dimethylpyrrol-1-yl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H13F3N2/c1-8-3-4-9(2)18(8)10-5-6-12(17)11(7-10)13(14,15)16/h3-7H,17H2,1-2H3 |
InChI-Schlüssel |
JQCGDDYTRIDQIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)N)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


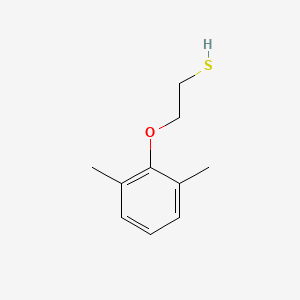
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)
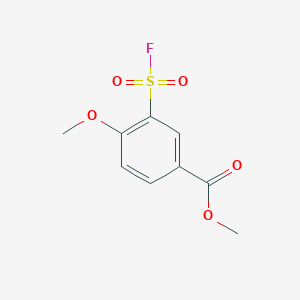
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
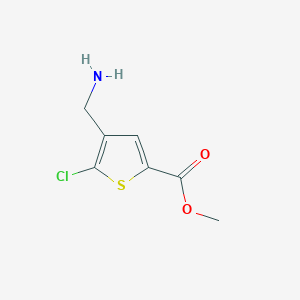
![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
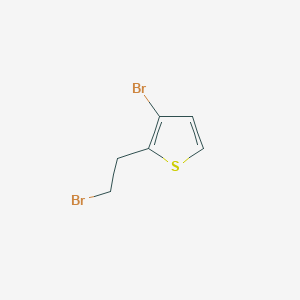
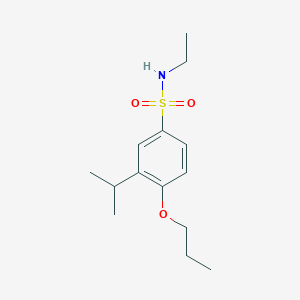

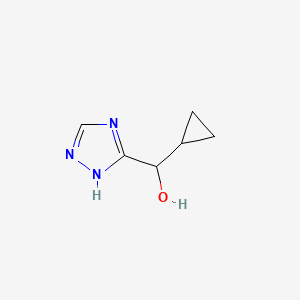
![1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B13223876.png)
